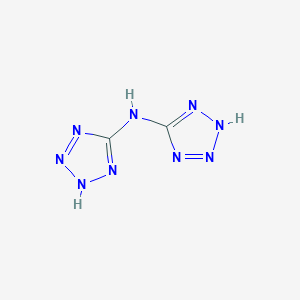

N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 282043. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N9/c3(1-4-8-9-5-1)2-6-10-11-7-2/h(H3,3,4,5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXHYSAOMMVOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)NC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398220 | |

| Record name | N-(1H-Tetrazol-5-yl)-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127661-01-2 | |

| Record name | N-(1H-Tetrazol-5-yl)-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine, also commonly referred to as bis(5-tetrazolyl)amine (BTA), is a nitrogen-rich heterocyclic compound with the chemical formula C₂H₃N₉. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed synthesis protocols, and an analysis of its stability. Due to its high nitrogen content and energetic nature, BTA is primarily of interest in the field of energetic materials. While tetrazole moieties are utilized in medicinal chemistry as bioisosteres for carboxylic acids, the direct application of BTA in drug development is not prevalent. This document aims to be a core reference for professionals requiring in-depth technical information on this compound.

Core Physicochemical Properties

This compound is a colorless, solid organic compound. Its high nitrogen content is a defining characteristic, contributing significantly to its energetic properties. A summary of its key quantitative data is presented below.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 127661-01-2 | [1][2] |

| Molecular Formula | C₂H₃N₉ | [1] |

| Molecular Weight | 153.109 g/mol | [1] |

| Appearance | Colorless solid | [1] |

| Density | 2.142 g/cm³ | [1] |

| Melting Point | >220 °C (with decomposition) | [1] |

| Boiling Point | 531.2 °C at 760 mmHg | [1] |

| Flash Point | 275 °C | [1] |

| Calculated LogP | -1.83 | [1] |

| Polar Surface Area | 120.95 Ų | [1] |

Synthesis Methodology

The synthesis of this compound can be achieved through the reaction of a dicyanamide salt with an azide salt in the presence of an acid reagent. The following protocol is a composite methodology based on established procedures.[4][5]

Experimental Protocol: Synthesis of bis(5-tetrazolyl)amine Monohydrate

Materials:

-

Sodium Dicyanamide (NaN(CN)₂)

-

Sodium Azide (NaN₃)

-

Hydrochloric Acid (HCl, 30%)

-

Ethanol (95%)

-

Deionized Water

Procedure:

-

In a 3-liter, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium dicyanamide (44.51 g) and sodium azide (65.01 g).

-

To the solid mixture, add 400 mL of 95% ethanol and 400 mL of deionized water. Swirl the flask to create a slurry.

-

Heat the mixture to a gentle reflux using a heating mantle.

-

Prepare a dilute solution of hydrochloric acid by adding 155 mL of 30% HCl to 500 mL of deionized water in the dropping funnel.

-

Over a period of 5 hours, add the dilute HCl solution dropwise to the refluxing reaction mixture. Maintain a steady, gentle reflux throughout the addition.

-

After the addition is complete, continue to reflux the reaction mixture for approximately 48 hours to ensure the reaction goes to completion.[4]

-

Allow the reaction mixture to cool to room temperature.

-

Acidify the cooled solution to a pH of less than 3 by the slow addition of concentrated hydrochloric acid. This will precipitate the product.

-

Collect the fine white precipitate by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove any remaining salts.

-

Dry the product at 40-45°C to a constant weight to yield crude bis(5-tetrazolyl)amine monohydrate.[5]

-

For purification, the crude product can be recrystallized from a 3% hydrochloric acid solution (approximately 40 mL of solution per gram of product).[5]

Stability Profile

The thermal stability of this compound is a critical parameter, particularly concerning its application in energetic materials. Studies on its monohydrate form (BTA·H₂O) provide detailed insights into its decomposition pathway.

Thermal Decomposition Analysis

Thermal analysis using TG-DSC-FTIR reveals a multi-stage decomposition process for BTA·H₂O.[6][7]

Table 2: Thermal Decomposition Stages of BTA·H₂O

| Stage | Temperature Range | Peak Temperature (DTG) | Mass Loss | Description |

| 1 | 91.1 °C – 178.5 °C | 133.7 °C | 11.1% | Endothermic removal of one molecule of crystal water. |

| 2 | 178.5 °C – 368.4 °C | 257.5 °C | 52.3% | Exothermic decomposition of the BTA molecule. The pyrolysis is thought to initiate with the opening of a tetrazole ring.[6] |

| 3 | 368.4 °C – 690.5 °C | 472.9 °C | 32.9% | Further decomposition of residual components. |

The primary gaseous products evolved during the main decomposition stage include hydrogen cyanide (HCN), hydrazoic acid (HN₃), and ammonia (NH₃).[6] The decomposition peak temperature for the anhydrous BTA is approximately 259.8 °C, with a significant exothermic release of 1540.0 J/g.[7]

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Properties to Application Logic

This diagram shows the logical flow from the compound's intrinsic properties to its primary applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. N,N-Bis[1(2)H-tetrazol-5-yl]amine | 127661-01-2 [chemicalbook.com]

- 3. ajol.info [ajol.info]

- 4. US5468866A - Methods for synthesizing and processing bis-(1(2)H-tetrazol-5-yl)-amine - Google Patents [patents.google.com]

- 5. Sciencemadness Discussion Board - Bis-(5-tetrazolyl)amine Preparation - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Insights into the 5,5′-bis(1H-tetrazolyl)amine monohydrate (BTA·H2O) pyrolysis mechanism: integrated experimental and kinetic model analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

A Technical Guide to the Physicochemical Characteristics of Bis-(1(2)H-tetrazol-5-yl)-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of bis-(1(2)H-tetrazol-5-yl)-amine (BTA), a high-nitrogen content heterocyclic compound. This document collates available data on its properties, outlines detailed experimental protocols for its synthesis, and presents logical and procedural diagrams to aid in its study and application.

Core Physicochemical Properties

Bis-(1(2)H-tetrazol-5-yl)-amine, also known as bis(5-tetrazolyl)amine, is a colorless solid notable for its high nitrogen content and its acidic nature, stemming from the protons on the tetrazole rings.[1][2] Its structure is characterized by a central amine group linking two tetrazole rings. The compound can exist in several tautomeric forms due to the mobile protons on the tetrazole rings, which significantly influences its chemical behavior.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of BTA. Data has been compiled from various chemical data repositories and patent literature.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃N₉ | [1][3] |

| Molecular Weight | 153.11 g/mol | [1][2] |

| Melting Point | >220 °C (with decomposition) | [1][2] |

| Density | 2.142 g/cm³ | [1][2] |

| pKa (Predicted) | 2.32 ± 0.10 | [2] |

| LogP (Predicted) | -1.83 | [1] |

| Flash Point | 275 °C | [1] |

| Boiling Point | 531.2 °C at 760 mmHg | [1] |

Spectroscopic Characterization

While specific spectral data for bis-(1(2)H-tetrazol-5-yl)-amine is not extensively detailed in publicly available literature, its structure is typically confirmed using standard analytical techniques.

-

NMR Spectroscopy: Carbon-13 NMR has been used to assess the purity of BTA samples.[4] For related tetrazole-containing compounds, ¹H NMR signals for the tetrazole ring protons typically appear in the downfield region of the spectrum.[5][6]

-

Infrared (IR) Spectroscopy: The IR spectrum of tetrazole-containing compounds characteristically shows N-H stretching, C=N and N=N ring stretching, and ring vibration bands. Typical tetrazole group vibrations are observed between 1640-900 cm⁻¹.[7]

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound.[8]

Experimental Protocols

The synthesis of bis-(1(2)H-tetrazol-5-yl)-amine and its monohydrate is well-documented in patent literature. The primary route involves the reaction of a dicyanamide salt with an azide salt in an acidic aqueous solution.[4][9]

Synthesis of Bis-(1(2)H-tetrazol-5-yl)-amine Monohydrate

This protocol is adapted from established patent methodologies.[4][9][10]

Materials:

-

Sodium Dicyanamide (NaN(CN)₂)

-

Sodium Azide (NaN₃)

-

Hydrochloric Acid (HCl, 30-37%)

-

Ethanol (95%)

-

Deionized Water

Procedure:

-

In a 3-liter, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, combine sodium dicyanamide (e.g., 44.5 g) and sodium azide (e.g., 65.0 g).[9]

-

Add 400 mL of 95% ethanol and 400 mL of water to the flask and swirl to disperse the solids.[9]

-

Heat the mixture to a gentle reflux.[9]

-

Prepare a dilute acid solution by adding 155 mL of 30% HCl to 500 mL of water.[9]

-

Over a period of approximately 5 hours, add the dilute acid solution to the refluxing reaction mixture via the dropping funnel. Maintain a steady, gentle reflux throughout the addition.[9]

-

After the addition is complete, continue to reflux the mixture for an additional 43 hours (for a total reaction time of 48 hours).[9]

-

Cool the reaction mixture slightly and pour it into a 2-liter beaker.

-

While the solution is still hot, add concentrated hydrochloric acid (e.g., 85 mL of 36% HCl) to acidify the solution to a pH below 3.[4][9] A fine white precipitate of BTA monohydrate should form.

-

Allow the solution to cool to room temperature, then chill in an ice bath or refrigerator to 4-5 °C to maximize precipitation.[4][9]

-

Isolate the product by filtration. The fine precipitate may require a slow filtration process.[9]

-

Wash the filter cake with cold water.[4]

-

Dry the product in a vacuum oven at a low temperature (e.g., 40-45 °C) to a constant weight. The final product is bis-(1(2)H-tetrazol-5-yl)-amine monohydrate.[9]

Purification: The crude product can be purified by recrystallization from a hot, dilute acid solution (e.g., 3% hydrochloric acid).[9]

Diagrams and Visualizations

As this compound is primarily a synthetic chemical building block, its direct involvement in biological signaling pathways has not been described. The following diagrams illustrate key logical relationships and experimental workflows relevant to its study.

Caption: Tautomeric forms of bis-(1(2)H-tetrazol-5-yl)-amine.

Caption: Experimental workflow for the synthesis of BTA monohydrate.

References

- 1. US20030060634A1 - Preparation of bis-(1(2)h-tetrazol-5-yl)-amine monohydrate - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. US5468866A - Methods for synthesizing and processing bis-(1(2)H-tetrazol-5-yl)-amine - Google Patents [patents.google.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnrjournal.com [pnrjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Sciencemadness Discussion Board - Bis-(5-tetrazolyl)amine Preparation - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Preparation of bis-(1(2)H-tetrazol-5-yl)-amine monohydrate (Patent) | OSTI.GOV [osti.gov]

Navigating the Structural Landscape of Bistetrazoles: A Technical Guide to N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate world of nitrogen-rich heterocyclic compounds holds immense promise for advancements in materials science and pharmaceuticals. Among these, N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine, a bistetrazole derivative, represents a class of molecules with potential applications stemming from their high nitrogen content and unique structural features. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this technical guide provides an in-depth overview of the general methodologies for the synthesis, crystallization, and structural elucidation of closely related bistetrazole amines. By examining the established protocols and crystallographic data of analogous compounds, researchers can gain valuable insights into the probable characteristics and handling of this compound.

General Methodologies for Synthesis and Crystallization

The synthesis of tetrazole and bistetrazole compounds typically involves the [2+3] cycloaddition reaction between a nitrile and an azide.[1] Various synthetic strategies have been developed to facilitate this transformation, often employing catalysts and specific reaction conditions to control regioselectivity and yield.

Synthetic Protocols

A common route to 5-substituted-1H-tetrazoles involves the reaction of organic nitriles with sodium azide in the presence of a proton source, such as ammonium chloride, in a high-boiling solvent like dimethylformamide (DMF).[1] For the synthesis of bistetrazole amines, a potential pathway could involve the reaction of cyanogen azide with 5-aminotetrazole.[2]

General Experimental Protocol for Tetrazole Synthesis:

-

Reaction Setup: A solution of the starting nitrile and sodium azide (in slight excess) is prepared in a suitable solvent (e.g., DMF, water, or N-methyl-2-pyrrolidone).[3][4]

-

Catalyst Addition: A catalyst, such as a zinc salt or an ammonium salt, is added to the mixture to facilitate the cycloaddition.[1][4]

-

Heating: The reaction mixture is heated to a specific temperature (often between 100-190°C) for a duration ranging from several hours to a day, depending on the reactivity of the substrate.[3][4]

-

Work-up: Upon completion, the reaction is cooled, and the product is typically precipitated by acidification with an acid like hydrochloric acid.[1]

-

Purification: The crude product is then collected by filtration, washed, and can be further purified by recrystallization from an appropriate solvent to obtain crystals suitable for X-ray diffraction analysis.

Crystallization Techniques

Obtaining high-quality single crystals is a critical step for X-ray crystallographic analysis.[5] For tetrazole derivatives, slow evaporation of the solvent from a saturated solution is a commonly employed technique. The choice of solvent is crucial and is often determined empirically. Common solvents for recrystallization of tetrazole compounds include water, ethanol, acetonitrile, and their mixtures.

General Protocol for Crystallization:

-

Dissolution: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture, with gentle heating if necessary, to create a saturated or near-saturated solution.

-

Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. This gradual process encourages the formation of well-ordered single crystals.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

Representative Crystallographic Data

While the specific crystallographic data for this compound is unavailable, the following table summarizes the crystallographic parameters of some related 5-aminotetrazole and bistetrazole derivatives to provide a comparative overview of this class of compounds.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine | C4H5N7O | Orthorhombic | Pnma | 6.9604(4) | 18.3620(8) | 5.8560(3) | 90 | [6] |

| Anhydrous 5-aminotetrazole | CH3N5 | Orthorhombic | P2₁2₁2₁ | - | - | - | - | [7] |

| 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol | C5H11N5O | Triclinic | P-1 | 8.2472(19) | 9.731(2) | 10.087(2) | 96.228(10) | [8] |

Visualizing the Workflow and Synthetic Pathway

To further elucidate the processes involved in the study of bistetrazole compounds, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a plausible synthetic route.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides a comprehensive framework for researchers working with this and related bistetrazole compounds. The outlined synthetic and crystallization protocols, along with the representative crystallographic data, offer a solid foundation for future investigations. The logical workflows presented visually further clarify the experimental journey from synthesis to structural determination. As research in this area progresses, it is anticipated that the precise structural details of this and other novel nitrogen-rich compounds will be unveiled, paving the way for their application in various scientific and technological fields.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2H-Tetrazole synthesis [organic-chemistry.org]

- 7. US8569528B2 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google Patents [patents.google.com]

- 8. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability of Bis-(1(2)H-tetrazol-5-yl)-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of bis-(1(2)H-tetrazol-5-yl)-amine (also known as H₂BTA or BTA), a nitrogen-rich energetic compound. This document synthesizes available data on its thermal decomposition, outlines the experimental protocols used for its characterization, and presents a proposed pyrolysis mechanism.

Core Concepts in Thermal Stability

The thermal stability of a compound refers to its resistance to decomposition at elevated temperatures. For energetic materials like bis-(1(2)H-tetrazol-5-yl)-amine, understanding its thermal behavior is crucial for safe handling, storage, and application. Key parameters in assessing thermal stability include the onset decomposition temperature, the temperature of maximum decomposition rate, and the kinetic parameters of the decomposition reaction.

Quantitative Thermal Analysis Data

The thermal decomposition of bis-(1(2)H-tetrazol-5-yl)-amine, particularly in its monohydrate form (BTA·H₂O), has been investigated using thermogravimetric analysis (TGA), differential thermogravimetry (DTG), and differential scanning calorimetry (DSC). The decomposition is a multi-stage process, starting with the loss of water, followed by the decomposition of the anhydrous compound.

Table 1: Summary of Thermal Decomposition Data for Bis-(1(2)H-tetrazol-5-yl)-amine Monohydrate (BTA·H₂O)

| Parameter | Value | Technique | Conditions | Reference |

| Dehydration Stage | ||||

| Temperature Range | 91.1 °C - 178.5 °C | TG-DTG | 2 °C/min heating rate, Argon atmosphere | [1] |

| DTG Peak Temperature | 133.7 °C | DTG | 2 °C/min heating rate, Argon atmosphere | [1] |

| Mass Loss | 11.1% | TGA | 2 °C/min heating rate, Argon atmosphere | [1] |

| DSC Peak Temperature | 135.2 °C (endothermic) | DSC | 2 °C/min heating rate, Nitrogen atmosphere | [1] |

| Enthalpy Change (ΔH) | -192.0 J/g | DSC | 2 °C/min heating rate, Nitrogen atmosphere | [1] |

| Anhydrous Decomposition Stage 1 | ||||

| Temperature Range | 178.5 °C - 368.4 °C | TG-DTG | 2 °C/min heating rate, Argon atmosphere | [1] |

| DTG Peak Temperature | 257.5 °C | DTG | 2 °C/min heating rate, Argon atmosphere | [1] |

| Mass Loss | 52.3% | TGA | 2 °C/min heating rate, Argon atmosphere | [1] |

| DSC Temperature Range | 213.4 °C - 301.1 °C (exothermic) | DSC | 2 °C/min heating rate, Nitrogen atmosphere | [1] |

| DSC Peak Temperature | 259.8 °C | DSC | 2 °C/min heating rate, Nitrogen atmosphere | [1] |

| Enthalpy Change (ΔH) | 1540.0 J/g | DSC | 2 °C/min heating rate, Nitrogen atmosphere | [1] |

| Anhydrous Decomposition Stage 2 | ||||

| Onset Temperature | ~368.4 °C | TG-DTG | 2 °C/min heating rate, Argon atmosphere | [1] |

| DTG Peak Temperature | 472.9 °C | DTG | 2 °C/min heating rate, Argon atmosphere | [1] |

| Mass Loss | 32.9% | TGA | 2 °C/min heating rate, Argon atmosphere | [1] |

Note: The decomposition of the anhydrous form of bis-(1(2)H-tetrazol-5-yl)-amine is a rapid exothermic process, which is a characteristic of energetic materials.[1]

Experimental Protocols

The characterization of the thermal stability of bis-(1(2)H-tetrazol-5-yl)-amine involves several key analytical techniques. The following are detailed methodologies cited in the literature.

Thermogravimetric and Differential Thermal Analysis (TG-DTA) / Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

-

Objective: To determine the temperature and mass loss associated with the decomposition of the material.

-

Instrumentation: A simultaneous thermal analyzer (e.g., PerkinElmer STA 8000, NETZSCH STA 409 PC/PG) is commonly used.[1][2]

-

Sample Preparation: A small, precisely weighed sample (typically 0.60 to 5 mg) is placed in a crucible, often made of alumina.[1]

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, typically ranging from 2 to 20 °C/min, is applied.[1]

-

Temperature Range: The sample is heated over a wide temperature range, for instance, from 50 °C to 800 °C, to ensure complete decomposition is observed.[1]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, usually an inert gas like nitrogen or argon, with a specified flow rate (e.g., 20-100 mL/min).[1][2]

-

-

Data Analysis: The output includes a TGA curve (mass vs. temperature) and a DTG curve (rate of mass loss vs. temperature), from which the onset of decomposition, peak decomposition temperatures, and percentage mass loss for each stage are determined. The DSC curve (heat flow vs. temperature) identifies endothermic and exothermic processes and allows for the calculation of enthalpy changes.

Non-isothermal Kinetic Analysis

-

Objective: To determine the kinetic parameters (activation energy (Ea) and pre-exponential factor (A)) of the decomposition reaction. These parameters are crucial for predicting the reaction rate at different temperatures and assessing long-term stability.

-

Methodology: This analysis typically involves conducting a series of TGA or DSC experiments at different heating rates (e.g., 5, 10, 15, 20 °C/min).

-

Data Analysis Methods:

-

Kissinger Method: This is a widely used model-free method that relates the peak temperature of the DTG or DSC curve to the heating rate.[3]

-

Ozawa-Flynn-Wall (OFW) Method: Another model-free method that uses the temperatures at specific conversion fractions from TGA curves obtained at different heating rates.[3][4]

-

Friedman Method: An isoconversional method that can provide information about the change in activation energy with the extent of conversion.[5]

-

While these methods are frequently applied to the metal complexes of bis-(1(2)H-tetrazol-5-yl)-amine, specific kinetic parameters for the parent compound are not extensively reported in the reviewed literature.[4][6]

Visualization of Thermal Decomposition Pathway and Experimental Workflow

Proposed Thermal Decomposition Pathway of BTA·H₂O

The thermal decomposition of bis-(1(2)H-tetrazol-5-yl)-amine monohydrate is initiated by dehydration, followed by a complex pyrolysis of the anhydrous molecule. The proposed mechanism suggests that the decomposition of the anhydrous BTA starts with the opening of one of the tetrazole rings, leading to the formation of various gaseous products.[7]

Caption: Proposed thermal decomposition pathway of BTA·H₂O.

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical experimental workflow for the thermal analysis of an energetic material like bis-(1(2)H-tetrazol-5-yl)-amine.

Caption: Experimental workflow for thermal analysis.

Conclusion

Bis-(1(2)H-tetrazol-5-yl)-amine exhibits a multi-stage thermal decomposition profile, characterized by an initial dehydration followed by a highly exothermic decomposition of the anhydrous compound. The primary decomposition of the anhydrous material occurs in the range of approximately 213 °C to 301 °C. The proposed decomposition mechanism involves the opening of the tetrazole ring, leading to the formation of various gaseous products. A thorough understanding of these thermal properties, obtained through standardized experimental protocols, is essential for the safe and effective utilization of this energetic material in its intended applications. Further research to definitively determine the kinetic parameters of the parent compound would be beneficial for more precise stability predictions.

References

- 1. rsc.org [rsc.org]

- 2. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]

- 6. Three new energetic complexes with N,N-bis(1H-tetrazole-5-yl)-amine as high energy density materials: syntheses, structures, characterization and effects on the thermal decomposition of RDX - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Insights into the 5,5′-bis(1H-tetrazolyl)amine monohydrate (BTA·H2O) pyrolysis mechanism: integrated experimental and kinetic model analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Theoretical Exploration of Bistetrazole Amines: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of bistetrazole amine compounds, a class of molecules with significant potential in the fields of energetic materials and medicinal chemistry. For researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details common computational methodologies, and visualizes the logical workflows employed in the theoretical analysis of these nitrogen-rich heterocyclic compounds. The content is based on a review of contemporary scientific literature, focusing on the application of quantum chemical calculations to predict and understand the properties of bistetrazole amine derivatives.

Introduction

Bistetrazole amines are characterized by two tetrazole rings linked by an amine bridge. This structural motif results in a high nitrogen content, which is a key determinant of their energetic properties.[1][2] Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for the rational design and screening of novel bistetrazole-based compounds with tailored properties, such as high energy density and low sensitivity.[3][4] These computational approaches allow for the prediction of various molecular and bulk properties, guiding synthetic efforts towards the most promising candidates and providing fundamental insights into structure-property relationships.[5][6]

Computational Methodologies

The theoretical investigation of bistetrazole amine compounds predominantly relies on a range of quantum chemical methods. The following section details the typical computational protocols applied in the literature.

Geometric Optimization and Frequency Analysis

The initial step in the theoretical characterization of a molecule is the optimization of its geometry to find the lowest energy conformation. This is crucial as the molecular geometry dictates many of its chemical and physical properties.

Protocol:

-

Initial Structure Generation: A plausible 3D structure of the bistetrazole amine molecule is generated using molecular modeling software.

-

Geometry Optimization: The structure is then optimized using DFT. Common functional and basis set combinations include:

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) and thermal corrections for accurate thermodynamic property calculations.

-

Calculation of Energetic and Detonation Properties

A primary focus of theoretical studies on bistetrazole amines is the prediction of their performance as energetic materials.

Protocol:

-

Enthalpy of Formation (HOF): The solid-state enthalpy of formation is a critical parameter for energetic materials. It is often calculated using isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides, leading to cancellation of errors in the quantum chemical calculations. The G4 method combined with a suitable basis set like Def2-TZVP has been used for accurate energy calculations.[3]

-

Density Prediction: The crystal density is another vital parameter influencing detonation performance. It can be predicted using methods that consider the molecular volume and packing efficiency. The Multiwfn program is one tool used for such calculations.[3]

-

Detonation Velocity (D) and Pressure (P): The Kamlet-Jacobs equations are commonly employed to empirically predict the detonation velocity and pressure based on the calculated density, heat of formation, and elemental composition of the compound.[5] Specialized software like EXPLO5 is also used for these predictions.[8][9]

Analysis of Electronic Structure and Stability

Understanding the electronic structure provides insights into the stability and reactivity of bistetrazole amine compounds.

Protocol:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

-

Electrostatic Potential (ESP): The electrostatic potential mapped onto the electron density surface reveals the distribution of charge and helps in understanding intermolecular interactions and sensitivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, hybridization, and delocalization of electron density within the molecule.[8][10]

Tabulated Quantitative Data

The following tables summarize key quantitative data for a selection of bistetrazole amine compounds and their derivatives as reported in the scientific literature.

Table 1: Calculated Energetic and Detonation Properties of Selected Bistetrazole Amine Compounds

| Compound/Derivative | Heat of Formation (kJ/mol) | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (kbar) | Reference(s) |

| 5,5′-bis(1H-tetrazolyl)amine (H2bta) | 633 | - | 9120 | 343 | [8][9] |

| H2bta·H2O | 203 | - | 7792 | 220 | [8][9] |

| 5,5′-bis(2-methyltetrazolyl)amine (Me2bta) | 350 | - | 7291 | 172 | [8][9] |

| 5,5′-bis(2-methyltetrazolyl)methylamine (Me3bta) | 583 | - | 7851 | 205 | [8][9] |

| Ammonium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole | - | - | - | - | [1] |

| Aminonitroguanidinium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole | - | - | - | - | [1] |

| Dihydrazinium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole | - | - | 9822 | - | [1] |

| Computationally Designed Molecule #7 | > CL-20 HOF | > 1.90 | - | - | [3] |

| Computationally Designed Molecule #22 | > CL-20 HOF | > 1.90 | - | - | [3] |

| Computationally Designed Molecule #33 | > CL-20 HOF | > 1.90 | 9580 | - | [3] |

Table 2: Nitrogen Content and Sensitivity Data for Selected Bistetrazole Amine Compounds

| Compound/Derivative | Nitrogen Content (%) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference(s) |

| Dihydrazinium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole | 74.8 | 8 | 192 | [1] |

| 5,5′-bis(1H-tetrazolyl)amine (H2bta) | - | "Sensitive" | - | [8][9] |

| H2bta·H2O | - | "Insensitive" | - | [8][9] |

| 5,5′-bis(2-methyltetrazolyl)amine (Me2bta) | - | "Insensitive" | - | [8][9] |

| 5,5′-bis(2-methyltetrazolyl)methylamine (Me3bta) | - | "Insensitive" | - | [8][9] |

Visualized Workflows and Relationships

Graphical representations of the theoretical study workflows and the relationships between molecular features and performance are provided below.

References

- 1. Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: A promising strategy towards the development of C-N linked bistetrazolate energetic materials - Northwestern Polytechnical University [pure.nwpu.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. Design and computational screening of high-energy, low-sensitivity bistetrazole-based energetic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A DFT study of the structure-property relationships of bistetrazole-based high-nitrogen energetic metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Bistetrazolylamines—synthesis and characterization - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

The Discovery of High-Nitrogen Energetic Materials: A New Frontier in Energy Storage

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-nitrogen energetic materials (HNEMs) represent a paradigm shift in the field of energy storage, offering significantly higher performance and cleaner decomposition products compared to traditional nitroaromatic and nitramine explosives. These materials derive their energy from the vast difference between the energy of single or double nitrogen-nitrogen bonds and the exceptionally stable triple bond in dinitrogen (N₂) gas, which is the primary decomposition product. This guide provides a comprehensive overview of the discovery process for HNEMs, detailing the pivotal role of computational chemistry in their design, common structural classes, key experimental protocols for their synthesis and characterization, and a comparative analysis of their energetic properties.

The Modern Discovery Pipeline: From Bits to Bang

The search for novel HNEMs has been revolutionized by a synergy between theoretical prediction and experimental validation. Modern discovery is no longer a trial-and-error process but a guided search accelerated by computational chemistry.

Computational Design and Screening

The initial step involves the in silico design of candidate molecules. Using methods like Density Functional Theory (DFT), researchers can predict the fundamental properties of yet-to-be-synthesized compounds with remarkable accuracy. Key predicted parameters include:

-

Heat of Formation (ΔHf): A primary indicator of the energy content of a molecule. High positive heats of formation are desirable.

-

Density (ρ): Higher density often correlates with superior detonation performance.

-

Detonation Velocity (VD) and Pressure (P): Critical performance metrics that can be estimated using empirical and theoretical models.

-

Bond Dissociation Energy (BDE): Helps in predicting the thermal stability and sensitivity of the material by identifying the weakest bond, which is often the trigger for decomposition.

Advanced algorithms, including evolutionary structure search methods, are employed to explore vast chemical spaces and identify thermodynamically stable compounds under various conditions, particularly high pressure. This computational screening allows for the prioritization of synthetic targets that exhibit the most promising balance of high performance and acceptable stability.

Experimental Workflow

The logical progression from a promising theoretical candidate to a characterized energetic material follows a structured workflow. This process ensures that resources are focused on molecules with the highest potential, while rigorously assessing their safety and performance at each stage.

An In-depth Technical Guide to Tetrazole-Based Energetic Compounds

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of High-Nitrogen Energetics

In the ongoing pursuit of advanced energetic materials, the focus has increasingly shifted towards compounds that offer superior performance, enhanced safety, and reduced environmental impact compared to traditional explosives like TNT, RDX, and HMX.[1][2] Tetrazole-based energetic compounds have emerged as a highly promising class of materials to meet these demanding requirements.[3][4] The core of these compounds is the tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom.[5][6] This high nitrogen content is the key to their energetic properties. Upon decomposition, they release large volumes of non-toxic nitrogen gas (N₂), a thermodynamically stable molecule, which results in a significant release of energy.[2][7]

Tetrazole derivatives are characterized by high positive heats of formation, high density, and often possess greater thermal stability and lower sensitivity to mechanical stimuli like impact and friction.[8][9][10] These attributes make them suitable for a wide range of applications, including as high-performance explosives, components in solid rocket propellants, and environmentally benign gas generators for applications like automobile airbags.[5][11] This guide provides a technical overview of the synthesis, properties, and experimental evaluation of tetrazole-based energetic compounds, serving as a foundational resource for professionals in the field.

Core Concepts: The Chemistry of the Tetrazole Ring

The energetic nature of tetrazoles stems directly from their unique molecular structure. The five-membered ring with four nitrogen atoms is inherently energy-rich due to the high number of N-N and C-N bonds.[12] The parent compound, 1H-tetrazole, has a delocalization energy of 209 kJ/mol.[5] The high nitrogen content, often exceeding 80% by mass in some derivatives, leads to a high positive heat of formation (ΔHf), which is a primary indicator of an energetic material's performance.[9] Upon detonation or combustion, these compounds decompose to form the exceptionally stable dinitrogen molecule (N₂), releasing this stored chemical energy.[2]

The versatility of the tetrazole ring allows for the introduction of various energetic functional groups (known as "energetophores"), such as nitro (-NO₂), azido (-N₃), nitramino (-NHNO₂), or nitrate (-ONO₂), to further enhance performance.[3][4] By strategically modifying the substituents on the tetrazole ring, researchers can fine-tune the compound's properties, balancing the trade-off between energetic output and stability.[7][13] For instance, the introduction of nitro groups can significantly improve the oxygen balance and detonation performance.[14] Furthermore, the acidic nature of the N-H proton on the tetrazole ring allows for the formation of energetic salts, which can improve density and stability through strong ionic and hydrogen bonding interactions.[15][16]

Synthesis and Characterization Workflow

The synthesis of novel energetic compounds is a systematic process that begins with precursor materials and proceeds through reaction, purification, and comprehensive characterization to confirm the desired product and evaluate its properties.

General Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition

The most common and versatile method for synthesizing the tetrazole ring is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide, typically sodium azide (NaN₃).[5]

Experimental Protocol:

-

Reaction Setup: To a solution of the starting organic nitrile in a suitable solvent (e.g., N,N-dimethylformamide - DMF), add sodium azide and an activating agent such as triethylammonium chloride or zinc chloride.[5][17]

-

Heating: Heat the reaction mixture to a temperature typically ranging from 100-130 °C for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC) or other appropriate methods.

-

Work-up and Acidification: After cooling to room temperature, the reaction mixture is diluted with water. The solution is then carefully acidified with a strong acid (e.g., hydrochloric acid) to protonate the tetrazolate anion, causing the 5-substituted-1H-tetrazole product to precipitate.

-

Isolation and Purification: The solid product is collected by filtration, washed with cold water to remove residual salts and acid, and then dried. Further purification is typically achieved by recrystallization from an appropriate solvent (e.g., water or ethanol-water mixture).

Characterization Techniques

A suite of analytical methods is employed to confirm the identity and purity of the synthesized compounds and to determine their physical and energetic properties.

-

Spectroscopy: Nuclear Magnetic Resonance (¹H, ¹³C NMR) and Infrared (IR) spectroscopy are used to confirm the molecular structure.[12][18]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

-

Elemental Analysis: Determines the elemental composition (C, H, N) to verify the empirical formula.

-

Single-Crystal X-ray Diffraction (SCXRD): This technique provides the precise molecular structure and crystal packing information, which is crucial for determining the crystal density—a key parameter for calculating detonation performance.[12][19]

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and decomposition temperature (Td), which are indicators of thermal stability.[12][18]

-

Sensitivity Testing: Standardized methods, such as the BAM drop hammer (for impact sensitivity) and friction tester, are used to assess the material's safety and handling stability.[2][19]

Data on Key Tetrazole-Based Energetic Compounds

The performance of energetic materials is quantified by several key parameters. High density (ρ), a large positive heat of formation (ΔHf), high detonation velocity (Vd), and high detonation pressure (P) are desirable for high-performance explosives. For practical applications, these must be balanced with low sensitivity and high thermal stability (Td).

Fused-Ring and Neutral Tetrazoles

Fused-ring systems and neutral molecules incorporating multiple tetrazole rings are a major area of research. Fusing rings can increase molecular rigidity and density, enhancing performance.

| Compound Name | Abbreviation | Density (ρ) (g/cm³) | Detonation Velocity (Vd) (m/s) | Detonation Pressure (P) (GPa) | Decomposition Temp. (Td) (°C) | Citations |

| 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine | H₃TTT | 1.737 | 7430 | 22.4 | 247 | [12][18] |

| 2,3,5,6-Tetra(1H-tetrazol-5-yl)pyrazine | H₄TTP | 1.77 | 8655 | 28.0 | 260 | [20] |

| 3,6-dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole | DNTPP | 1.86 | 9089 | 36.5 | 291 | [19][21] |

| Trinitrotoluene (for comparison) | TNT | 1.65 | 6881 - 7303 | 19.5 - 21.3 | 295 | [3][12] |

| Cyclotrimethylenetrinitramine (for comparison) | RDX | 1.80 | 8795 | 34.9 | 210 | [3] |

| Cyclotetramethylenetetranitramine (for comparison) | HMX | 1.91 | 9144 | 39.2 | 280 | [3] |

Energetic Salts of Tetrazoles

The formation of energetic salts is a powerful strategy to enhance the density and thermal stability of tetrazole compounds. The data below showcases salts derived from the DNTPP and H₃TTT parent acids.

| Compound Name | Density (ρ) (g/cm³) | Detonation Velocity (Vd) (m/s) | Detonation Pressure (P) (GPa) | Decomposition Temp. (Td) (°C) | Citations |

| Diammonium salt of DNTPP | 1.83 | 9139 | 36.1 | 329 | [19][21] |

| Dihydrazinium salt of DNTPP | 1.84 | 9181 | 36.5 | 221 | [19][21] |

| Dihydroxylammonium salt of DNTPP | 1.89 | 9308 | 38.6 | 211 | [19][21] |

| Triammonium salt of H₃TTT | 1.732 | 8061 | 24.8 | 217 | [12] |

| Trihydrazinium salt of H₃TTT | 1.764 | 7984 | 24.6 | 183 | [12] |

Structure-Property Relationships

The design of new energetic materials is guided by understanding how molecular structure influences performance and safety. Key relationships for tetrazole-based compounds are visualized below.

References

- 1. Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nitro-tetrazole based high performing explosives: Recent overview of synthesis and energetic properties - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 5. Tetrazole - Wikipedia [en.wikipedia.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. mdpi.com [mdpi.com]

- 8. Review on Synthesis of High-nitrogen Energetic Compounds [energetic-materials.org.cn]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and detonation performance of novel tetrazolyl–triazine nitrogen-rich energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00410D [pubs.rsc.org]

- 13. Far Too Sensitive Explosives - ChemistryViews [chemistryviews.org]

- 14. mdpi.com [mdpi.com]

- 15. Energetic Salts Based on Tetrazole N-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nitrogen-rich salts based on 5-hydrazino-1H-tetrazole: a new family of high-density energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and detonation performance of novel tetrazolyl–triazine nitrogen-rich energetic materials - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3- c]Pyrazole Framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine

This technical guide provides a comprehensive overview of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine, also known as bis-(1(2)H-tetrazol-5-yl)-amine (BTA), a high-nitrogen heterocyclic compound. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this molecule, particularly in the field of energetic materials.

Physicochemical Properties

This compound is a colorless solid with a high nitrogen content, making it a subject of interest for energetic materials research.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C2H3N9 | [1] |

| Molecular Weight | 153.109 g/mol | [1] |

| Appearance | Colorless solid | [1] |

| Density | 2.142 g/cm³ | [1][] |

| Melting Point | >220 °C (decomposes) | [1][2] |

| Boiling Point | 531.2 °C at 760 mmHg | [1][] |

| Flash Point | 275 °C | [1] |

| pKa | 2.32 ± 0.10 (Predicted) | [2] |

| LogP | -1.83 | [1] |

Synthesis of this compound

The primary synthesis route for this compound involves the reaction of a dicyanamide salt with an azide salt in the presence of an acid. Several variations of this method have been reported, aiming to improve yield and purity.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of BTA.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Method adapted from Klapötke et al.)

This protocol is based on the method described by Klapötke et al., which utilizes the slow addition of hydrochloric acid to generate hydrazoic acid in situ.

Materials:

-

Sodium dicyanamide (44.51 g)

-

Sodium azide (65.01 g)

-

95% Ethanol (400 ml)

-

Water (400 ml for initial mixture, 500 ml for diluting HCl)

-

30% Hydrochloric acid (155 ml)

-

36% Hydrochloric acid (85 ml for precipitation)

Procedure:

-

In a 3-liter, 3-necked round-bottom flask, combine sodium dicyanamide and sodium azide.

-

Add 95% ethanol and water to the flask and swirl to disperse the solids.

-

Set up the flask with a heating mantle, reflux condenser, and a dropping funnel.

-

Heat the mixture to a gentle reflux.

-

Over a period of 5 hours, add a solution of 30% HCl diluted with 500 ml of water from the dropping funnel while maintaining a steady reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 43 hours (total reflux time of 48 hours).

-

Cool the reaction mixture slightly and pour it into a 2-liter beaker.

-

Immediately add 85 ml of 36% HCl in one portion to the hot solution to induce precipitation.

-

Stir the solution and allow it to cool to room temperature, then chill in a refrigerator until the temperature reaches 4°C.

-

A large amount of fine, pure white BTA monohydrate will precipitate.

-

Isolate the product by filtration. The precipitate is very fine and may filter slowly.

-

Wash the filter cake with water.

-

Dry the product to a constant weight at 40-45°C.

Purification: The crude product can be recrystallized from 3% hydrochloric acid (approximately 40 ml per gram of BTA monohydrate).

Spectroscopic and Crystallographic Data

Detailed spectroscopic and crystallographic data for the parent this compound are not extensively reported in the literature. Characterization is often confirmed by comparison with known data for its derivatives and through elemental analysis.

-

NMR Spectroscopy: While specific ¹H and ¹³C NMR data for the parent compound is scarce, studies on its derivatives and related tetrazole compounds provide expected chemical shift regions. For instance, the ¹³C NMR signal for the carbon atom in the tetrazole ring of 5-aminotetrazole derivatives appears around 150-160 ppm.[4] The protons of the tetrazole ring in bis-tetrazole compounds typically show signals in the downfield region of the ¹H NMR spectrum.[5]

-

FTIR Spectroscopy: The FTIR spectra of tetrazole-containing compounds are characterized by vibrations of the tetrazole ring. Key vibrational bands include N-H stretching, C=N stretching, and N=N stretching.[4]

-

X-ray Crystallography: To date, a single-crystal X-ray structure of the parent this compound has not been widely reported. However, the crystal structures of several of its metal complexes and derivatives have been determined, providing insights into its coordination chemistry and molecular geometry.[6][7]

Applications

The primary application of this compound and its derivatives is in the field of energetic materials. Its high nitrogen content and thermal stability make it a valuable precursor for the synthesis of:

-

Explosives and Propellants: BTA and its salts are investigated as components in explosive formulations and propellants due to their high heat of formation and the large volume of gas produced upon decomposition.[2][6]

-

Gas Generants: The rapid and predictable decomposition of BTA derivatives to produce nitrogen gas makes them suitable for use in applications such as automotive airbags.

-

Pyrotechnics: Certain derivatives can be used in pyrotechnic compositions.

While the core molecule itself is not typically used in pharmaceuticals, the tetrazole moiety is a well-known pharmacophore in drug design, often used as a bioisostere for carboxylic acids.[1][4] Research into derivatives of 5-aminotetrazole has explored their potential as antihypertensive and urease inhibitory agents.[8]

Energetic Properties

The energetic properties of this compound and its derivatives are a key area of research. The introduction of different functional groups and the formation of salts can significantly alter these properties.

| Compound/Derivative | Property | Value | Source(s) |

| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | Density | 1.91 g cm⁻³ (at 100 K) | [9] |

| Detonation Velocity (calculated) | 9017 m s⁻¹ | [9] | |

| 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole dihydrazinium salt | Detonation Velocity (calculated) | 9822 m s⁻¹ | [10] |

| Impact Sensitivity | 8 J | [10] | |

| Friction Sensitivity | 192 N | [10] |

Safety Information

This compound and its derivatives are energetic materials and should be handled with appropriate safety precautions. They can be sensitive to impact, friction, and electrostatic discharge.[7] It is a flammable substance and should be kept away from heat sources.[2] When handling, appropriate personal protective equipment should be worn to avoid skin and eye contact.[2]

Conclusion

This compound is a fundamentally important high-nitrogen compound, primarily serving as a building block for a wide range of energetic materials. While detailed characterization of the parent molecule is somewhat limited in publicly available literature, extensive research into its derivatives has demonstrated their significant potential in applications requiring high energy density and gas generation. Further research may focus on the synthesis of novel derivatives with tailored energetic properties and improved sensitivities, as well as exploring its potential in other areas of chemistry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 4. ajol.info [ajol.info]

- 5. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-methyl-2H-1,2,3,4-tetrazol-5-amine | C2H5N5 | CID 138677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Engineering bistetrazoles: (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) as a new planar high-energy-density material - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: A promising strategy towards the development of C-N linked bistetrazolate energetic materials - Northwestern Polytechnical University [pure.nwpu.edu.cn]

An In-Depth Technical Guide to the Molecular Structure of bis-(1(2)H-tetrazol-5-yl)-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of bis-(1(2)H-tetrazol-5-yl)-amine (BTA), a nitrogen-rich compound of significant interest in energetic materials and medicinal chemistry. This document details the crystallographic structure of its monohydrate, summarizes key physical and chemical properties, and provides detailed experimental protocols for its synthesis and spectroscopic analysis.

Molecular Structure and Properties

Bis-(1(2)H-tetrazol-5-yl)-amine is a heterocyclic compound consisting of two tetrazole rings linked by a central amine group. The presence of multiple nitrogen atoms contributes to its high nitrogen content and energetic properties. The compound typically exists as a stable monohydrate, BTA·H₂O.

Crystal Structure of BTA Monohydrate

The crystal structure of bis(1H-tetrazol-5-yl)amine monohydrate has been determined by X-ray diffraction. It crystallizes in the monoclinic system with the P2₁/c space group. The unit cell parameters are summarized in the table below.

| Crystal Data | bis(1H-tetrazol-5-yl)amine monohydrate |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.367 |

| b (Å) | 10.531 |

| c (Å) | 6.808 |

| β (°) | 90.42 |

| Volume (ų) | 671.6 |

| Z | 4 |

Table 1: Crystallographic Data for BTA Monohydrate

| Bond/Angle | Length (Å) / Degrees (°) |

| Bonds | |

| C-N (in ring) | 1.321 - 1.338 |

| N-N (in ring) | 1.301 - 1.362 |

| Angles | |

| N-C-N (in ring) | ~108 - 110 |

| C-N-N (in ring) | ~106 - 109 |

| N-N-N (in ring) | ~108 - 110 |

Table 2: Typical Bond Lengths and Angles in Tetrazole Rings of a Related Compound.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of bis-(1(2)H-tetrazol-5-yl)-amine is presented below. Note that some of these values are predicted.

| Property | Value |

| Molecular Formula | C₂H₃N₉ |

| Molecular Weight | 153.11 g/mol |

| Appearance | Colorless solid |

| Melting Point | >220 °C (decomposition) |

| Boiling Point (predicted) | 531.2 °C at 760 mmHg |

| Density (predicted) | 2.142 g/cm³ |

| Flash Point (predicted) | 275 °C |

| Solubility | Soluble in organic solvents like dimethyl sulfoxide (DMSO)[2] |

Table 3: Physical and Chemical Properties of BTA

Experimental Protocols

Synthesis of bis-(1(2)H-tetrazol-5-yl)-amine Monohydrate

A common and effective method for the synthesis of BTA monohydrate involves the reaction of a dicyanamide salt with an azide salt in the presence of an acid.

Materials:

-

Sodium dicyanamide

-

Sodium azide

-

Hydrochloric acid (concentrated)

-

Water

-

Ethanol (95%)

Procedure:

-

In a 3-liter, 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add sodium dicyanamide (44.51 g) and sodium azide (65.01 g).

-

To the flask, add 400 ml of 95% ethanol and 400 ml of water. Swirl the flask to disperse the solids.

-

Heat the mixture to a gentle reflux.

-

From the dropping funnel, slowly add a solution of 155 ml of 30% hydrochloric acid diluted with 500 ml of water over a period of 5 hours while maintaining a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 20-24 hours.

-

Cool the reaction mixture and then acidify to a pH below 3 with concentrated hydrochloric acid.

-

The fine white precipitate of bis-(1(2)H-tetrazol-5-yl)-amine monohydrate is collected by filtration.

-

Wash the product with water and dry to a constant weight.

-

Recrystallization from 3% hydrochloric acid can be performed for further purification if necessary.

Spectroscopic Characterization

Methodology: Attenuated Total Reflectance (ATR) is a suitable technique for obtaining the FTIR spectrum of solid BTA.

Instrument Parameters:

-

Spectrometer: PerkinElmer Spectrum One or equivalent

-

Accessory: Germanium (Ge) or Diamond ATR crystal

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Sample Preparation and Analysis:

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the dry BTA powder onto the ATR crystal, ensuring good contact.

-

Apply pressure using the ATR's pressure arm to ensure a uniform and intimate contact between the sample and the crystal.

-

Record the sample spectrum.

-

The resulting spectrum should be processed (baseline corrected, if necessary) and displayed in absorbance or transmittance mode.

Methodology: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of BTA.

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer

-

Nuclei: ¹H and ¹³C

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for tetrazole compounds.

-

Reference: Tetramethylsilane (TMS)

Sample Preparation and Analysis:

-

Dissolve 5-10 mg of BTA in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be required.

-

Filter the sample if any solid particles are present to avoid poor spectral resolution.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Shimming of the magnetic field is crucial for obtaining high-resolution spectra.

Visualizations

The synthesis of bis-(1(2)H-tetrazol-5-yl)-amine monohydrate can be visualized as a multi-step chemical process.

Caption: Synthesis workflow for bis-(1(2)H-tetrazol-5-yl)-amine monohydrate.

The tautomeric forms of the tetrazole rings are a key feature of the molecular structure of BTA.

Caption: Tautomeric equilibrium in the tetrazole rings of BTA.

Note: Image placeholders are used in the DOT script for tautomers. In a practical application, these would be replaced with actual image files.

References

- 1. Research Portal [laro.lanl.gov]

- 2. Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: A promising strategy towards the development of C-N linked bistetrazolate energetic materials - Northwestern Polytechnical University [pure.nwpu.edu.cn]

A Technical Guide to the Energetic Properties of Nitrogen-Rich Tetrazoles

For Researchers, Scientists, and Drug Development Professionals

The pursuit of advanced energetic materials with superior performance and enhanced safety profiles has led to significant interest in nitrogen-rich heterocycles, particularly tetrazoles. The high nitrogen content and inherent energy of the tetrazole ring system make its derivatives promising candidates for a new generation of explosives, propellants, and pyrotechnics. This technical guide provides an in-depth overview of the core energetic properties of these compounds, detailing their synthesis, experimental characterization, and the fundamental relationships between their structure and performance.

Core Energetic Properties of Nitrogen-Rich Tetrazoles

The energetic performance of tetrazole derivatives is defined by several key parameters, including density, heat of formation, detonation velocity, and detonation pressure. A higher value for each of these properties generally indicates a more powerful energetic material. Thermal stability is another critical factor, determining the material's safety and operational limits. The following tables summarize the quantitative energetic properties of a selection of nitrogen-rich tetrazoles from recent literature, offering a comparative overview.

Table 1: Physicochemical and Detonational Properties of Selected Nitrogen-Rich Tetrazoles

| Compound | Abbreviation | Density (g·cm⁻³) | Heat of Formation (kJ·mol⁻¹) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Decomposition Temp. (°C) |

| 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine | H₃TTT | 1.78 | 1190 | 7430 | 22.4 | 247 |

| Diammonium salt of H₃TTT | 4 | 1.83 | 854 | 8061 | 24.8 | 165 |

| Dihydrazinium salt of H₃TTT | 5 | - | - | 7984 | 24.6 | - |

| 3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine | 3 | - | - | 8345 | 25.17 | 216 |

| Hydrazinium salt of compound 3 | 11 | - | - | 9089 | 30.55 | - |

| Trinitrotoluene (for comparison) | TNT | 1.65 | -59.3 | 6900[1] - 7303[2] | 19.5[3] - 21.3[2] | 295 |

| Cyclotrimethylene trinitramine (for comparison) | RDX | 1.80 | 70.7 | 8795 | 34.9 | 210 |

| Cyclotetramethylene tetranitramine (for comparison) | HMX | 1.91 | 74.8 | 9144 | 39.2 | 280 |

Data for H₃TTT and its salts are from reference[3]. Data for compound 3 and its salt are from reference[4]. Data for TNT, RDX, and HMX are from reference[2].

Experimental Protocols

The synthesis and characterization of nitrogen-rich tetrazoles require specialized experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine (H₃TTT)

This procedure is a representative example of the [2+3] dipolar cycloaddition reaction, a common method for synthesizing tetrazoles from nitriles.[3][5][6]

Materials:

-

2,4,6-tricyano-1,3,5-triazine (cyanuric cyanide)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-tricyano-1,3,5-triazine in DMF.

-

Add an excess of sodium azide to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the nitrile peak.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Acidify the aqueous solution with concentrated HCl to a pH of 1-2 to ensure complete protonation of the tetrazole rings.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the product thoroughly with deionized water to remove any unreacted salts and DMF.

-

Dry the product in a vacuum oven at 60-80 °C to obtain pure H₃TTT.

Determination of Thermal Stability by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are crucial techniques for evaluating the thermal stability and decomposition behavior of energetic materials.[7][8][9]

Instrumentation:

-

A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC, or separate TGA and DSC instruments.

Procedure:

-

Sample Preparation: Place a small amount of the sample (typically 1-5 mg) into an aluminum or ceramic crucible.[10]

-

TGA Analysis:

-

Place the crucible in the TGA furnace.

-

Heat the sample under a controlled atmosphere (typically nitrogen or argon) at a constant heating rate (e.g., 5, 10, or 20 °C/min).[11]

-

Record the mass loss of the sample as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.

-

-

DSC Analysis:

-

Place the sample crucible and an empty reference crucible in the DSC cell.

-

Heat the sample and reference at a constant rate under a controlled atmosphere.

-

Record the differential heat flow between the sample and the reference. Exothermic peaks indicate decomposition or other energy-releasing events. The onset temperature and the peak temperature of the exothermic event are important parameters.[7]

-

Density Measurement by Gas Pycnometry

Gas pycnometry is a non-destructive method used to determine the skeletal density of a solid powder.[12][13][14]

Instrumentation:

-

A gas pycnometer, typically using helium or nitrogen as the analysis gas.

Procedure:

-

Calibration: Calibrate the instrument using a standard sphere of known volume.

-

Sample Preparation: Accurately weigh a sample of the tetrazole powder and place it in the sample chamber.

-

Analysis:

-

The instrument will purge the sample chamber with the analysis gas to remove any adsorbed moisture or air.

-

The gas is then introduced into the sample chamber at a known pressure.

-

The gas is expanded into a second chamber of known volume, and the resulting pressure is measured.

-

Using the ideal gas law, the instrument calculates the volume of the solid sample, excluding any open pores.

-

The density is then calculated by dividing the mass of the sample by its measured volume.

-

Visualizing Key Concepts

Diagrams are essential for understanding the complex relationships in the study of energetic materials. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical synthetic pathway, an experimental workflow, and the logical relationship between molecular structure and energetic properties.

General Synthetic Pathway for Nitrogen-Rich Tetrazoles

This diagram illustrates the common and versatile [2+3] dipolar cycloaddition reaction for the synthesis of tetrazoles from nitriles and an azide source.

Caption: General synthetic route for tetrazole formation.

Experimental Workflow for Energetic Material Characterization

This workflow outlines the key steps involved in characterizing the energetic properties of a newly synthesized tetrazole compound.

Caption: Workflow for characterizing energetic tetrazoles.

Structure-Property Relationships in Energetic Tetrazoles

This diagram illustrates the logical relationship between key structural features of tetrazole-based compounds and their resulting energetic properties.

Caption: Structure-property relationships in tetrazoles.

Conclusion

Nitrogen-rich tetrazoles represent a significant and promising class of energetic materials. Their high heats of formation, densities, and detonation parameters, often coupled with acceptable thermal stability, make them attractive alternatives to traditional explosives. The versatility of the tetrazole ring allows for the incorporation of various energetic functional groups, enabling the fine-tuning of their properties for specific applications. Continued research into the synthesis of novel tetrazole derivatives and a deeper understanding of their structure-property relationships will undoubtedly lead to the development of next-generation energetic materials with enhanced performance and safety.

References

- 1. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. smsenergetics.com [smsenergetics.com]

- 4. high-precision-density-measurements-of-energetic-materials-for-quality-assessment - Ask this paper | Bohrium [bohrium.com]

- 5. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chimia.ch [chimia.ch]

- 8. researchgate.net [researchgate.net]

- 9. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 10. epfl.ch [epfl.ch]

- 11. researchgate.net [researchgate.net]

- 12. measurlabs.com [measurlabs.com]

- 13. micromeritics.com [micromeritics.com]

- 14. Gas Pycnometer - Henry Royce Institute [royce.ac.uk]

An In-depth Technical Guide on the Heat of Formation of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine

This guide provides a comprehensive overview of the thermochemical properties, specifically the heat of formation, of N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine, a nitrogen-rich heterocyclic compound of significant interest to researchers in the fields of energetic materials and drug development. This document details both experimental and computational methodologies for determining its heat of formation, presents the data in a structured format, and outlines the synthesis process.

Introduction

This compound, also known as bis(tetrazol-5-yl)amine or H2bta, is a molecule characterized by a high nitrogen content, which imparts a high positive heat of formation. This property is a key indicator of the energy content of a material and is crucial for the design and development of novel high-energy-density materials (HEDMs). The tetrazole ring is a stable heterocyclic structure, and compounds based on it are explored for their energetic performance and potential as environmentally friendly materials, as they primarily release nitrogen gas upon decomposition.[1][2] Understanding the heat of formation is fundamental to assessing the energetic potential and stability of such compounds.

Heat of Formation: Quantitative Data

The heat of formation (ΔfH°) is a critical parameter for evaluating the energetic properties of a compound. For this compound and its derivatives, this value has been determined through both experimental calorimetry and computational chemistry methods.

| Compound | Designation | Molar Heat of Formation (ΔfHm°) [kJ mol⁻¹] | Specific Heat of Formation [kJ g⁻¹] | Method of Determination | Reference |

| 5,5′-bis(1H-tetrazolyl)amine (H2bta) | 2 | 633 | 4.19 | Oxygen Bomb Calorimetry | [3] |

| 5,5′-bis(2-methyltetrazolyl)amine | 5 | 350 | 1.93 | Oxygen Bomb Calorimetry | [3] |

| 5,5′-bis(1H-tetrazolyl)amine dihydrate | 2·H2O | 203 | 1.10 | Oxygen Bomb Calorimetry | [3] |

Note: The specific heat of formation is calculated from the molar heat of formation and the molecular weight.

Experimental and Computational Protocols

The determination of the heat of formation for nitrogen-rich compounds like this compound requires precise methodologies. Below are detailed protocols for the key experimental and computational techniques cited in the literature.

Oxygen bomb calorimetry is a standard experimental method for determining the heat of combustion of a substance, from which the heat of formation can be calculated.

Protocol:

-